4-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
CAS No.:
Cat. No.: VC15085428
Molecular Formula: C20H18FN5OS
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18FN5OS |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-fluoro-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
| Standard InChI | InChI=1S/C20H18FN5OS/c1-2-3-17-23-24-20-26(17)25-19(28-20)15-6-4-13(5-7-15)12-22-18(27)14-8-10-16(21)11-9-14/h4-11H,2-3,12H2,1H3,(H,22,27) |
| Standard InChI Key | VYKXWTCWTNDTIL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazolo[3,4-b][1, thiadiazole scaffold fused to a benzyl group at position 6, with a 4-fluorobenzamide substituent attached via a methylene bridge. The propyl chain at position 3 of the triazole ring enhances lipophilicity, potentially improving membrane permeability. Key structural attributes include:
The fluorine atom at the para position of the benzamide group contributes to electronic effects that may enhance binding affinity to biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions starting with cyclization of thiosemicarbazide derivatives. Key steps include:
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Formation of the Triazolo-Thiadiazole Core: Cyclocondensation of 3-propyl-1,2,4-triazole-5-thiol with hydrazonoyl bromides in the presence of trimethylsilyl chloride (TMSCl) or diphenyl chlorophosphate .
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Benzylation: Coupling the triazolo-thiadiazole intermediate with 4-(bromomethyl)benzaldehyde via nucleophilic substitution.
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Amidation: Reaction of the benzylated intermediate with 4-fluorobenzoic acid using carbodiimide coupling agents (e.g., EDCI or DCC).
Characterization Techniques
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NMR Spectroscopy: 1H NMR confirms the presence of the fluorobenzamide proton (δ 8.02 ppm, d, J = 8.4 Hz) and benzyl methylene protons (δ 4.62 ppm, s).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 395.5 [M+H]+, consistent with the molecular formula.
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IR Spectroscopy: Stretching vibrations at 1675 cm−1 (C=O) and 1240 cm−1 (C-F) validate the functional groups.
Biological Activities
Antimicrobial Efficacy
Preliminary studies demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens.
Mechanistically, the compound disrupts microbial cell membranes and inhibits DNA gyrase, a critical enzyme for bacterial replication .
Anticancer Activity
In vitro assays against HT-29 colon cancer cells reveal potent cytotoxicity (IC50 = 8.2 µM), surpassing 5-fluorouracil (IC50 = 15.6 µM) . In vivo studies in SCID mice show a 62% reduction in tumor volume at 25 mg/kg dosing, with minimal hepatotoxicity . The compound selectively inhibits Akt Ser-473 phosphorylation, blocking downstream pro-survival signaling pathways .
Molecular Docking and Mechanistic Insights
Akt Kinase Inhibition
Docking simulations (PDB: 1H10) indicate that the triazolo-thiadiazole core occupies the ATP-binding pocket of Akt1, forming hydrogen bonds with Glu228 and Lys179. The fluorobenzamide group stabilizes the complex via hydrophobic interactions with Val164 .
Antibacterial Target Engagement
Molecular dynamics simulations against E. coli DNA gyrase (PDB: 1KZN) suggest that the propyl chain enhances binding to the hydrophobic cleft of the enzyme’s β subunit, disrupting ATP hydrolysis .
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